3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.
Attachment of the Hydroxyphenyl and Methoxybenzyl Groups: These groups are added through further substitution reactions, often requiring specific catalysts and reaction conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form alcohols.
Substitution: The piperazine and benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-benzylpyrrolidine-2,5-dione
- 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione
- 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione
Uniqueness
The uniqueness of 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione lies in its specific substitution pattern, which can influence its biological activity and interactions with molecular targets. The presence of the methoxybenzyl group, in particular, can enhance its binding affinity and selectivity for certain targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H25N3O4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H25N3O4/c1-29-17-8-6-16(7-9-17)15-25-21(27)14-19(22(25)28)24-12-10-23(11-13-24)18-4-2-3-5-20(18)26/h2-9,19,26H,10-15H2,1H3 |
InChI Key |
BFDZPXNDJMNRSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4O |
Origin of Product |
United States |
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